molecular formula C14H23N3OS B5326623 N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B5326623
M. Wt: 281.42 g/mol
InChI Key: WYNVILGHAQOVPR-UHFFFAOYSA-N
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Description

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with appropriate thiadiazole precursors. One common method includes the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation with 2-methylbutan-2-yl halides . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization and alkylation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiadiazole derivatives

Mechanism of Action

The mechanism of action of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell signaling pathways, such as the STAT3 pathway . This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of a thiadiazole ring with a cyclohexanecarboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-4-14(2,3)12-16-17-13(19-12)15-11(18)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNVILGHAQOVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

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